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Compound of Interest

Compound Name:
Benzenesulfonamide, p-bromo-N-

methyl-

Cat. No.: B1266604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of p-bromo-N-

methylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery.

The protocol is based on the nucleophilic substitution reaction between 4-

bromobenzenesulfonyl chloride and methylamine.

Reaction Scheme
The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with methylamine

hydrochloride in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA),

in a suitable solvent like dichloromethane (DCM).

Overall Reaction:

Br-C₆H₄-SO₂Cl + CH₃NH₂·HCl + DIPEA → Br-C₆H₄-SO₂NHCH₃ + DIPEA·HCl + HCl

Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of p-bromo-N-

methylbenzenesulfonamide.

Materials and Reagents:
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4-bromobenzenesulfonyl chloride

Methylamine hydrochloride (CH₃NH₂·HCl)

N,N-diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Standard laboratory glassware

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM),

sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-

bromobenzenesulfonyl chloride (0.98 mmol).

Continuously stir the reaction mixture at room temperature for 16 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.
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Combine the organic layers and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude

product.

The resulting product, N-methyl-4-bromobenzenesulfonamide, is obtained as a yellow semi-

solid.

Data Presentation
The following table summarizes the quantitative data for the synthesis of p-bromo-N-

methylbenzenesulfonamide.

Compo
und

Molecul
ar
Formula

Molar
Mass (
g/mol )

Moles
(mmol)

Yield
(%)

Physica
l State

Melting
Point
(°C)

MS
(m/z)
[M-1]⁻

4-

bromobe

nzenesulf

onyl

chloride

C₆H₄BrCl

O₂S
255.52 0.98 - Solid - -

Methyla

mine

hydrochl

oride

CH₆ClN 67.52 1.97 - Solid - -

N,N-

diisoprop

ylethylam

ine

C₈H₁₉N 129.24 2.95 - Liquid - -

p-bromo-

N-

methylbe

nzenesulf

onamide

C₇H₈BrN

O₂S
250.11 - 89.74

Yellow

semi-

solid

70-72 248.0
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Note: ¹H NMR and ¹³C NMR data for p-bromo-N-methylbenzenesulfonamide are not readily

available in the cited search results. For complete characterization, it is recommended to

acquire these spectra.

Mandatory Visualizations
Experimental Workflow:

Experimental Workflow for p-bromo-N-methylbenzenesulfonamide Synthesis
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Caption: Workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.
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Reaction Mechanism:

General Reaction Mechanism
4-bromobenzenesulfonyl chloride

Br-C6H4-SO2Cl
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Caption: Nucleophilic substitution mechanism for sulfonamide formation.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of p-bromo-
N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266604#experimental-protocol-for-p-bromo-n-
methylbenzenesulfonamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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